molecular formula C19H24N2O3 B299846 Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate

Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate

Cat. No.: B299846
M. Wt: 328.4 g/mol
InChI Key: MTAVVMGSJIXDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. MPA is a carbamate derivative of adamantane, which is a type of cyclic hydrocarbon. The compound has been studied extensively for its ability to inhibit certain enzymes and receptors in the body, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate is complex and involves several pathways in the body. One of the primary targets of this compound is carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH and ion transport in many tissues. By inhibiting carbonic anhydrase, this compound can disrupt these processes and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body, including anti-tumor, anti-inflammatory, and anti-convulsant effects. In cancer research, this compound has been studied for its ability to inhibit the growth of tumor cells by disrupting the pH balance and ion transport in these cells. In neurological disorders, this compound has been shown to have anti-convulsant effects by inhibiting the activity of certain receptors in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate for lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body, making it a useful tool for studying these processes. However, the complex synthesis process and the potential for off-target effects can be limitations for some experiments. Additionally, the high cost of this compound can be a limiting factor for some researchers.

Future Directions

There are many potential future directions for the study of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate, including its use in drug development for various diseases. One area of research that has shown promise is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, the development of new synthesis methods for this compound could lead to improved yields and lower costs, making it more accessible for researchers. Overall, the unique chemical structure and potential therapeutic applications of this compound make it a promising candidate for future research.

Synthesis Methods

The synthesis of Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate involves several steps, starting with the reaction of adamantane with phosgene to form 1,3-dioxolan-2-one. This intermediate is then reacted with 4-aminophenylcarbamic acid methyl ester to form this compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

Methyl 4-[(1-adamantylcarbonyl)amino]phenylcarbamate has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. One of the primary mechanisms of action of this compound is its ability to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. By inhibiting this enzyme, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-convulsant effects.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl N-[4-(adamantane-1-carbonylamino)phenyl]carbamate

InChI

InChI=1S/C19H24N2O3/c1-24-18(23)21-16-4-2-15(3-5-16)20-17(22)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,22)(H,21,23)

InChI Key

MTAVVMGSJIXDHN-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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